molecular formula C20H21FN4O3 B2408243 N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 2097903-84-7

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2408243
CAS RN: 2097903-84-7
M. Wt: 384.411
InChI Key: HBRXCFLSPDDCKH-UHFFFAOYSA-N
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Description

N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide is a useful research compound. Its molecular formula is C20H21FN4O3 and its molecular weight is 384.411. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into compounds structurally related to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide has focused on the synthesis and characterization of derivatives and analogs, highlighting their potential in various scientific fields. For example, studies have synthesized and examined the structural properties of similar compounds, showcasing methodologies that could be applicable for the synthesis of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide. These methodologies involve transition-metal-free decarboxylative fluorination and the characterization of pyrrole derivatives, offering insights into the compound's potential synthetic pathways and structural elucidation (Yuan, Yao, & Tang, 2017), (Singh, Rawat, & Sahu, 2014).

Biological Activity

Several studies have explored the biological activities of compounds with structural similarities to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide. These include investigations into their potential as antipsychotic agents, highlighting the importance of specific substituents on the pyrazole ring for activity and toxicity profiles (Wise et al., 1987). Additionally, research into the structural elucidation of designer drugs with a pyrazole skeleton provides valuable information on the analytical techniques that could be applied for the detailed study of N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide and its biological effects (Girreser, Rösner, & Vasilev, 2016).

Antioxidant and Antitubercular Activities

Compounds related to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide have been examined for their potential antioxidant and antitubercular activities. These studies suggest a broader scope of biological research and potential therapeutic applications for similar compounds. For instance, the synthesis and evaluation of novel compounds for their antitubercular activity against Mycobacterium tuberculosis H37Rv indicate the potential health benefits and pharmaceutical applications of structurally related compounds (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).

Catalytic Properties and Chemical Reactions

Research into the catalytic properties and reactions of compounds with similar structures to N1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide highlights their potential utility in chemical synthesis and industrial applications. Studies on the construction of rare heterocyclic systems via tandem aromatic nucleophilic substitution provide insights into the chemical versatility and reactivity of these compounds, suggesting pathways for novel syntheses and applications in catalysis (Sapegin, Kalinin, Smirnov, Dorogov, & Krasavin, 2012).

properties

IUPAC Name

N'-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O3/c1-13-10-14(2)25(24-13)17(18-4-3-9-28-18)12-23-20(27)19(26)22-11-15-5-7-16(21)8-6-15/h3-10,17H,11-12H2,1-2H3,(H,22,26)(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRXCFLSPDDCKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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